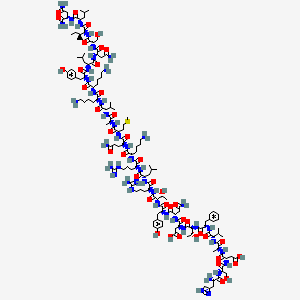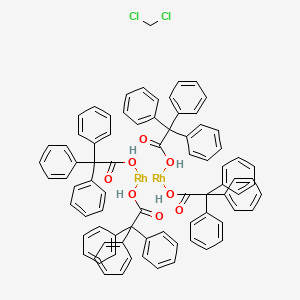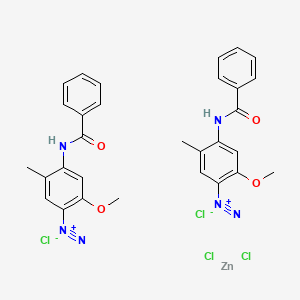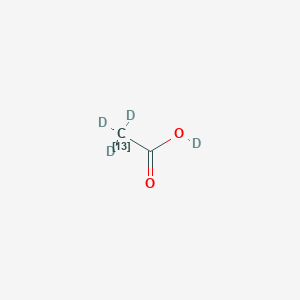![molecular formula C6H14N5O4+ B12058831 [[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)
[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium, also known as N-{N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl}-D-aspartic acid, is a complex organic molecule with significant biochemical relevance. It is characterized by its unique structure, which includes both amino and carboxyl functional groups, making it a versatile compound in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium typically involves multi-step organic synthesis techniques. One common method starts with the protection of the amino group of 4-aminobutyric acid, followed by the introduction of the carbamimidoyl group through a reaction with cyanamide under acidic conditions. The final step involves deprotection and purification to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The process often includes rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like carbodiimides.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound plays a role in metabolic pathways, particularly in amino acid metabolism. It is studied for its potential effects on enzyme activity and protein synthesis.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting metabolic disorders and enzyme deficiencies.
Industry
Industrially, the compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.
Wirkmechanismus
The mechanism by which [[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium exerts its effects involves its interaction with specific enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of enzymes involved in amino acid metabolism. The molecular targets include enzymes like argininosuccinate synthetase and argininosuccinate lyase, which are crucial in the urea cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Argininosuccinate: A closely related compound involved in the urea cycle.
Citrulline: Another urea cycle intermediate with similar functional groups.
Ornithine: An amino acid that shares structural similarities and participates in similar metabolic pathways.
Uniqueness
[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biochemical properties and reactivity. Its ability to participate in multiple types of chemical reactions and its role in critical metabolic pathways highlight its importance in both research and industrial applications.
This detailed overview provides a comprehensive understanding of [[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C6H14N5O4+ |
|---|---|
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium |
InChI |
InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H4-,8,9,10,12,13,14,15)/p+1/t4-/m0/s1 |
InChI-Schlüssel |
IFHFIVFZKCPVJG-BYPYZUCNSA-O |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N[N+](=O)O |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N[N+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate](/img/structure/B12058752.png)

![5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12058769.png)







![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B12058811.png)



